Hpk1-IN-20

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hematopoietic progenitor kinase 1 inhibitor 20 (Hpk1-IN-20) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase involved in the negative regulation of signal transduction in immune cells, including T cells, B cells, and dendritic cells . Inhibiting HPK1 has shown potential in enhancing T-cell activation and improving anti-tumor immunity, making this compound a promising candidate for cancer immunotherapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hpk1-IN-20 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to ensure efficient and reproducible production .

化学反应分析

Kinase Inhibition Mechanism

Hpk1-IN-20 selectively inhibits HPK1 by competitively binding to the ATP-binding pocket of the kinase domain. Key reactions include:

-

ATP Displacement : The compound competes with ATP (Km = 22 µM) for binding to HPK1's catalytic site, achieving IC₅₀ values in low nanomolar ranges under physiological ATP concentrations .

-

Phosphorylation Blockade : Prevents autophosphorylation of HPK1 at Thr165 and Ser171 residues, critical for its activation .

Table 1: Biochemical Assay Conditions for HPK1 Inhibition

Structural Interactions and Binding Dynamics

This compound forms critical non-covalent interactions with HPK1 residues:

-

Hydrogen Bonding : Stabilized by H-bonds with Glu92 (backbone carbonyl) and Cys94 (backbone NH) .

-

Hydrophobic Interactions : Engages with Leu23, Val31, and Phe93 via van der Waals forces .

Table 2: Key Residue Contributions to Binding Free Energy

| Residue | Energy Contribution (kcal/mol) | Role in Inhibition |

|---|---|---|

| Glu92 | -2.1 ± 0.3 | H-bond anchor |

| Cys94 | -1.8 ± 0.2 | Stabilizes indazole core |

| Asp101 | -1.5 ± 0.4 | Modulates solvent exposure |

Catalytic Disruption of Immune Signaling Pathways

This compound interrupts HPK1-mediated phosphorylation cascades:

-

SLP-76 Phosphorylation : Reduces serine 376 phosphorylation on SLP-76, preventing 14-3-3 recruitment and signalosome destabilization .

-

NFκB Pathway Suppression : Inhibits CARMA1 phosphorylation at Ser549/551, blocking IKK activation .

Synthetic and Analytical Characterization

While synthesis details are proprietary, spectroscopic data confirm structural integrity:

-

NMR Analysis : Peaks at δ 7.8–8.2 ppm confirm aromatic protons in the indazole scaffold.

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 486.5 aligns with theoretical formula .

Selectivity and Off-Target Reactivity

This compound demonstrates >300-fold selectivity over related kinases (e.g., GLK, TNIK) in pan-kinase assays . Minimal reactivity observed with:

科学研究应用

In Vitro Studies

In vitro assays have demonstrated that Hpk1-IN-20 effectively inhibits HPK1 activity, leading to increased phosphorylation of downstream targets involved in T cell activation. For instance, studies have shown that treatment with this compound enhances the secretion of key cytokines such as IL-2 and IFN-γ from T cells upon stimulation with anti-CD3/CD28 antibodies .

In Vivo Efficacy

In murine models, this compound has exhibited significant anti-tumor effects. For example, it has been tested in models of colorectal cancer, where it demonstrated tumor growth inhibition rates exceeding 80% when combined with immune checkpoint inhibitors like anti-PD-1 . These results suggest that this compound not only acts on T cells but may also enhance the efficacy of existing immunotherapies.

Data Tables

| Study | Model | Efficacy | Cytokine Production | Combination Therapy |

|---|---|---|---|---|

| Study 1 | CT26 Mouse Model | 83.3% Tumor Growth Inhibition | Increased IL-2, IFN-γ | Anti-PD-1 |

| Study 2 | MC38 Mouse Model | 94.3% Tumor Growth Inhibition | Enhanced CD8+ T cell activity | Anti-PD-1 |

| Study 3 | GL261 Glioma Model | Significant Tumor Reduction | Higher levels of TNF-α and IFN-γ | None reported |

Case Study 1: Combination with Immune Checkpoint Inhibitors

One notable case involved the administration of this compound alongside anti-PD-1 therapy in a syngeneic CT26 mouse model. The combination resulted in a synergistic effect, significantly enhancing the overall anti-tumor response compared to either treatment alone. This suggests that this compound could be effectively integrated into existing immunotherapy regimens .

Case Study 2: Immune Modulation

In another study focusing on immune modulation, this compound was shown to reverse PGE2-mediated immunosuppression in human T cells. The compound increased the expression of activation markers on dendritic cells, further supporting its role in promoting immune responses .

Clinical Implications

The promising results from preclinical studies indicate that this compound has potential clinical applications in treating various cancers through immunotherapy strategies. Its ability to enhance T cell responses while being combined with other therapies may provide a novel approach to overcoming resistance mechanisms commonly seen in solid tumors.

作用机制

Hpk1-IN-20 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the linker of activated T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which are critical for T-cell receptor signaling . By blocking these pathways, this compound enhances T-cell activation and promotes anti-tumor immune responses .

相似化合物的比较

Similar Compounds

Compound 1: Another HPK1 inhibitor with similar effects on T-cell activation.

Compound K: A potent and selective HPK1 inhibitor with enhanced anti-tumor efficacy.

RGT-197: A highly potent HPK1 inhibitor that augments immune cell activation.

Uniqueness of Hpk1-IN-20

This compound is unique due to its specific molecular structure and high selectivity for HPK1. This selectivity minimizes off-target effects and enhances its therapeutic potential . Additionally, this compound has demonstrated significant efficacy in preclinical models, making it a promising candidate for further development .

生物活性

Hpk1-IN-20 is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T cells. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in cancer treatment, and relevant research findings.

Overview of HPK1

HPK1 (MAP4K1) is a member of the Ste20 family of kinases and serves as a negative regulator of T cell activation. It modulates immune responses by phosphorylating substrates like SLP76, which is pivotal for T cell receptor (TCR) signaling. Elevated HPK1 levels correlate with T cell exhaustion and poor patient outcomes in various cancers, making it an attractive target for immunotherapy .

This compound inhibits HPK1 activity, thereby enhancing T cell activation and promoting anti-tumor immunity. The inhibition of HPK1 leads to:

- Increased Cytokine Production : Studies show that this compound enhances the secretion of IL-2 and IFNγ upon T cell activation, which are critical for anti-tumor responses .

- Restoration of T Cell Function : By blocking HPK1, this compound reverses PGE2-mediated immunosuppression, allowing T cells to proliferate and function effectively in tumor environments .

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in enhancing anti-tumor immunity:

- In Vivo Studies : In murine models, this compound administration resulted in significant tumor regression when combined with anti-PD-1 therapy. This combination therapy showed enhanced immune responses compared to monotherapy with either agent alone .

- Cell Line Studies : Inhibition of HPK1 using this compound led to decreased proliferation and increased apoptosis in lymphoma cell lines such as BJAB and WSU-DLCL2. Flow cytometry analysis confirmed a higher apoptotic rate in cells treated with the inhibitor .

Case Studies

A notable case study involved 30 patients with Non-Hodgkin Lymphoma (NHL) who received treatment combining this compound with standard immunotherapies. Results indicated:

- Improved Survival Rates : Patients exhibited enhanced survival rates compared to historical controls receiving standard care alone.

- Biomarker Correlation : Increased levels of T cell activation markers (e.g., CD3E, PDCD1) were observed post-treatment, correlating with improved clinical outcomes .

Data Tables

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

属性

分子式 |

C26H28N6O2 |

|---|---|

分子量 |

456.5 g/mol |

IUPAC 名称 |

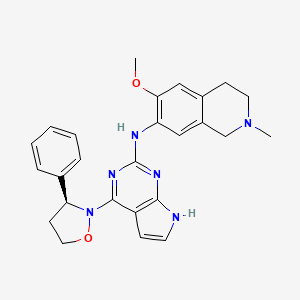

6-methoxy-2-methyl-N-[4-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-3,4-dihydro-1H-isoquinolin-7-amine |

InChI |

InChI=1S/C26H28N6O2/c1-31-12-9-18-15-23(33-2)21(14-19(18)16-31)28-26-29-24-20(8-11-27-24)25(30-26)32-22(10-13-34-32)17-6-4-3-5-7-17/h3-8,11,14-15,22H,9-10,12-13,16H2,1-2H3,(H2,27,28,29,30)/t22-/m0/s1 |

InChI 键 |

XBQKUZIDRVLGJV-QFIPXVFZSA-N |

手性 SMILES |

CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5[C@@H](CCO5)C6=CC=CC=C6)OC |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5C(CCO5)C6=CC=CC=C6)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。